molecular formula C7H2BrF3N2 B3225164 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1245915-01-8

5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B3225164
CAS No.: 1245915-01-8
M. Wt: 251.00
InChI Key: CFRQHYMMUIEQFK-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1245915-01-8) is a high-value brominated and trifluoromethylated pyridine derivative with the molecular formula C 7 H 2 BrF 3 N 2 and a molecular weight of 251.00 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry for the synthesis of novel therapeutic agents. Its structure, featuring both a bromine atom and a trifluoromethyl group on the pyridine ring, makes it a crucial intermediate for various cross-coupling reactions and further functionalization, enabling the exploration of new chemical space in drug discovery. This chemical scaffold is notably relevant in the development of targeted therapies. Research indicates that similar pyridine-carbonitrile derivatives are investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) . The FGF19/FGFR4 signaling pathway is a validated target in certain cancers, such as hepatocellular carcinoma, making inhibitors of this pathway a promising area of anti-tumor research . As such, this compound provides researchers with a key starting material for constructing molecules aimed at inhibiting kinase activity and disrupting proliferative signaling pathways in cancer cells. This product is intended for research and development purposes. It is not approved for human or veterinary diagnostic or therapeutic uses. Handle with appropriate care in a laboratory setting.

Properties

IUPAC Name

5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRQHYMMUIEQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 6 Trifluoromethyl Pyridine 3 Carbonitrile and Its Congeners

Established Synthetic Routes and Strategies

The creation of the 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile framework relies on a series of well-defined synthetic pathways. These strategies can be broadly divided into two main approaches: building the pyridine (B92270) ring with the necessary substituents already incorporated or modifying a pre-existing pyridine structure.

Pyridine Ring Construction Approaches

The de novo synthesis of the pyridine ring is a fundamental strategy that allows for the precise placement of substituents. Several methodologies have been developed, leveraging trifluoromethyl-containing building blocks and various cyclization techniques.

Cyclocondensation reactions are a powerful tool for constructing the pyridine nucleus. These reactions typically involve the condensation of one or more acyclic precursors to form the heterocyclic ring in a single or multi-step sequence. A key strategy involves the use of building blocks that already contain the trifluoromethyl group, ensuring its incorporation into the final structure. nih.gov

Commonly employed trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov These molecules can react with other components, such as enamines or compounds with active methylene (B1212753) groups, in the presence of a catalyst to form the substituted pyridine ring. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyridine system. For instance, the synthesis of 6-(trifluoromethyl)nicotinaldehyde, a related precursor, is achieved through a cyclocondensation reaction involving (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov

Starting Material 1Starting Material 2ProductReference
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneEnamine6-(trifluoromethyl)nicotinaldehyde nih.gov
Ethyl 4,4,4-trifluoro-3-oxobutanoate3-methylbutanalTetrahydro-2H-pyran derivative (intermediate for pyridines) nih.gov

An alternative to building the pyridine ring from scratch is to start with a pre-existing, often more complex, acyclic precursor that can be cyclized and then further functionalized. A notable example is the efficient, three-step synthesis of 5-halo-6-(trifluoromethyl)pyridine-3-carbonitriles from a trifluoroacetyl vinylogous enamine. researchgate.net

This process begins with the synthesis of the key intermediate, a trifluoroacetyl vinylogous enamine. This enamine then undergoes cyclization to form the pyridine ring. The final step involves the introduction of the halogen at the 5-position. This method offers a concise route to the target molecule and its analogs. researchgate.net

Table 1: Key Steps in the Synthesis from a Trifluoroacetyl Vinylogous Enamine researchgate.net

Step Description Reagents and Conditions
1 Synthesis of Trifluoroacetyl Vinylogous Enamine Not detailed in the provided abstract
2 Cyclization to Pyridine Ring NHOAc, DMF, rt, 16 h

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of pyridines. researchgate.netmdpi.com This reaction involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, catalyzed by a weak base. mdpi.com The resulting product can then undergo cyclization to form a pyridine ring.

In the context of synthesizing trifluoromethylated pyridines, this strategy would involve a trifluoromethyl-containing carbonyl compound or an active methylene compound. The initial condensation product, a substituted alkene, is then cyclized with a suitable partner, such as an enamine or an ammonia (B1221849) source, to construct the pyridine ring. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided search results, the general principle remains a viable synthetic approach.

Introduction of Halogen and Trifluoromethyl Moieties

Once the core pyridine ring is established, or during its formation, the introduction of the bromo and trifluoromethyl groups is a critical step. The trifluoromethyl group is often incorporated from the start using specialized building blocks, as discussed previously. nih.gov The halogen, in this case, bromine, is typically introduced via electrophilic substitution.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, including pyridine. For the synthesis of this compound, the introduction of the bromine atom at the 5-position is a key transformation. This is typically achieved through electrophilic bromination of the 6-(trifluoromethyl)pyridine-3-carbonitrile precursor. researchgate.net

The reaction involves treating the pyridine derivative with a brominating agent. The trifluoromethyl group at the 6-position and the nitrile group at the 3-position are electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack. However, they direct incoming electrophiles to the 5-position. A common method involves the use of bromine (Br₂) in a suitable solvent like dichloromethane (B109758) (DCM) at low temperatures, followed by the addition of a base such as triethylamine (B128534) (TEA). researchgate.net Other brominating agents like N-bromosuccinimide (NBS) can also be employed for such transformations. nih.gov

Table 2: Conditions for Electrophilic Bromination researchgate.net

Substrate Brominating Agent Solvent Temperature Base Product
Chlorine/Fluorine Exchange Methodologies using Trichloromethylpyridine Intermediates

A prevalent method for introducing a trifluoromethyl group onto a pyridine ring involves a two-step process starting from a methylpyridine precursor. This process begins with the exhaustive chlorination of the methyl group to form a trichloromethylpyridine intermediate, followed by a halogen exchange reaction where chlorine atoms are replaced by fluorine atoms.

This transformation is typically achieved using hydrogen fluoride (B91410) (HF) or other fluoride sources. The reaction can be performed in either the liquid or vapor phase, often at elevated temperatures. nih.govjst.go.jp For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for various agrochemicals, can be achieved through this methodology. nih.gov The process can be conducted in a stepwise manner, involving liquid-phase chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then subjected to vapor-phase fluorination. nih.govjst.go.jp

Alternatively, a simultaneous vapor-phase chlorination and fluorination at temperatures exceeding 300°C, often with transition metal-based catalysts like iron fluoride, can be employed. nih.govjst.go.jp This simultaneous approach offers the advantage of a one-step reaction to obtain products such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970). nih.govjst.go.jp The degree of chlorination on the pyridine ring can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature, though the formation of multi-chlorinated byproducts can be a challenge. nih.gov

Newer fluorinating reagents based on HF-Base media, such as (HF)10-pyridine or (HF)3-triethylamine, have been developed to allow for chlorine-fluorine exchanges on acid-sensitive molecules under milder conditions, minimizing side reactions. lew.ro The selectivity for mono-, di-, or tri-fluorination can be controlled by the choice of the base, its stoichiometry, and the reaction temperature. lew.ro

IntermediateReagentsConditionsProductReference
2,3-dichloro-5-(trichloromethyl)pyridineHFVapor-phase2,3-dichloro-5-(trifluoromethyl)pyridine nih.govjst.go.jp
3-picolineCl2, HFVapor-phase, >300°C, FeFx catalyst2-chloro-5-(trifluoromethyl)pyridine nih.govjst.go.jp
Trichloromethylbenzyl sulfide (B99878)(HF)10-pyridine20°C, 18 hTrifluoromethylbenzyl sulfide lew.ro
Direct Introduction of the Trifluoromethyl Group via Active Trifluoromethyl Species

The direct introduction of a trifluoromethyl group into a pyridine ring represents a more atom-economical approach. This can be achieved through reactions involving active trifluoromethyl species. nih.govjst.go.jp One such method involves the use of trifluoromethyl copper (CF3Cu), which can undergo substitution reactions with bromo- and iodopyridines. nih.govjst.go.jp

More recent advancements have focused on direct C-H trifluoromethylation, which avoids the need for pre-functionalized starting materials. researchgate.net However, controlling the regioselectivity of these reactions can be challenging due to the high reactivity of the trifluoromethyl radical, which can lead to a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net

To address this, methods for regioselective C-H trifluoromethylation have been developed. One strategy involves the activation of the pyridine ring by forming an N-methylpyridinium quaternary ammonium (B1175870) salt. This activated intermediate can then be treated with a trifluoromethyl source, such as trifluoroacetic acid in the presence of silver carbonate, to achieve good yields and excellent regioselectivity. researchgate.netbohrium.com Another approach for achieving 3-position-selective trifluoromethylation involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. nih.gov

A patent describes a process for the trifluoromethylation of bromopyridine and its derivatives using a plum reagent, specifically fluoro-S-(trifluoromethyl)-dibenzothiophene salt, in the presence of a copper catalyst. google.com This method is reported to be low-cost, high-yield, and suitable for industrial production. google.com

SubstrateReagent(s)ConditionsProductReference
Pyridinium iodide saltsTrifluoroacetic acid, Silver carbonateN,N-dimethylformamideTrifluoromethylpyridines researchgate.netbohrium.com
Bromopyridine compoundsFluoro-S-(trifluoromethyl)-dibenzothiophene salt, Copper powder70°C-100°CTrifluoromethyl pyridine compound google.com

Introduction of the Carbonitrile Group

The carbonitrile (cyano) group is a key functional moiety in the target molecule. Its introduction onto the pyridine ring can be accomplished through various synthetic strategies.

Strategies for Nitrile Functionalization

For substrates like bromopyridines, the cyanation reaction is a common and effective method to introduce the nitrile group. This transformation typically involves the substitution of the bromine atom with a cyanide anion.

Palladium-catalyzed cyanation of aryl halides is a well-established and versatile method. rsc.orgwikipedia.org Various cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)2), and the less toxic potassium ferricyanide (B76249) (K4[Fe(CN)6]). rsc.orggoogle.com These reactions often employ a palladium catalyst, such as Pd(OAc)2, and may be conducted in polar aprotic solvents like DMF or NMP. rsc.orggoogle.com The catalytic cycle is believed to proceed via a Pd(0)/Pd(II) pathway. rsc.org Ligand-free palladium-catalyzed cyanations have also been developed, offering a simpler reaction setup. google.com

Nickel-catalyzed cyanations provide an alternative to palladium-based systems and can utilize sources like benzyl (B1604629) cyanide or acetonitrile. wikipedia.org For the conversion of anilines to benzonitriles, the Sandmeyer reaction is a classical method. wikipedia.org More recently, organophotoredox methods have been developed for the cyanation of aryl bromides using a photoredox catalyst and a nitrile source like tosyl cyanide. rsc.org

SubstrateCyanide SourceCatalyst/ConditionsProductReference
Aryl bromides/chloridesK4[Fe(CN)6]·3H2OP–O bidentate chelate palladium complexBenzonitriles rsc.org
Aryl bromidesK4[Fe(CN)6]Pd nanoparticles on zinc oxide, DMF, 130°CBenzonitriles rsc.org
Aryl bromidesM4[Fe(CN)6] (M=K or Na)Pd(OAc)2, NaHCO3, NMP/DMF/DMACAryl nitriles google.com
Aryl bromidesTosyl cyanide4CzIPN (organophotoredox catalyst)Aromatic nitriles rsc.org

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its congeners, advanced synthetic techniques are often employed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.netjocpr.comacs.org

The synthesis of substituted pyridines, including pyridine-3-carbonitrile (B1148548) derivatives, has been shown to benefit from microwave irradiation. organic-chemistry.orgjocpr.com For example, a one-pot, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for the rapid and efficient preparation of tri- and tetrasubstituted pyridines at 170°C in as little as 10-20 minutes. organic-chemistry.orgresearchgate.net The use of polar solvents like DMSO can enhance the efficiency of these reactions. organic-chemistry.org Solvent-free microwave-assisted synthesis of substituted pyridines using ammonium acetate (B1210297) as the nitrogen source has also been reported, offering a more environmentally friendly approach. benthamdirect.com

A microwave-assisted, three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate has been successfully used to synthesize 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives in good yields. jocpr.com Microwave irradiation has also been employed in the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, with reaction times ranging from 8 to 20 minutes at temperatures between 125-135°C. acs.org

Reaction TypeReactantsConditionsProductReference
Bohlmann-Rahtz pyridine synthesisEthyl β-aminocrotonate, alkynonesMicrowave, 170°C, 10-20 min, DMSOTri- or tetrasubstituted pyridines organic-chemistry.orgresearchgate.net
Three-component reactionChalcones, 3-aminobut-2-enenitrile, ammonium acetateMicrowave, 130-140°C, 10-30 min, absolute ethanol2,4,6-trisubstituted pyridine-3-carbonitriles jocpr.com
One-pot, three-component synthesisFormyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesMicrowave, 125-135°C, 8-20 min, DMFDihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines acs.org

Application of Phase-Transfer Catalysis in Halogenation Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is particularly useful for reactions involving inorganic salts and organic substrates.

In the context of halogenation, especially of electron-deficient aromatic systems like pyridines, PTC can facilitate the transfer of the halide anion from the aqueous or solid phase to the organic phase where the reaction occurs. A biphasic anodic oxidation method for aromatic halogenation has been developed where aqueous metal salts serve as the halogen source. bohrium.comnih.gov In this system, ammonium salts act as both electrolytes and phase-transfer catalysts, facilitating the transport of the anion and its oxidative transformation. bohrium.comnih.gov This approach allows for the chlorination of various arenes using NaCl. bohrium.com

While direct examples of phase-transfer catalysis for the bromination of trifluoromethylpyridines were not found in the provided search results, the principles of PTC are applicable. For the halogenation of electron-deficient pyridines, phosphine (B1218219) reagents in combination with halide nucleophiles have been used. researchgate.net Although not explicitly a PTC system, it highlights the need for specialized reagents to effect halogenation on such substrates. The use of PTC could potentially offer a milder and more efficient alternative to traditional halogenation methods that often require harsh conditions.

Reaction TypeSubstrateReagentsCatalyst/ConditionsProductReference
Electrochemical ChlorinationArenesNaCl (aqueous)Tetrabutyl ammonium salts (PTC), Biphasic systemChlorinated arenes bohrium.comnih.gov

Optimization of Reaction Yields and Selectivity

Research into the synthesis of α-trifluoromethylated pyridines via cobalt-catalyzed [2+2+2] cycloaddition highlights a systematic approach to optimization. nih.gov In the synthesis of 2-phenyl-6-(trifluoromethyl)pyridine, various parameters were screened to achieve the highest possible yield. The choice of catalyst, ligand, additive, and reactant stoichiometry were all found to be critical. For instance, the reaction yield was considerably improved by changing the additive from ZnI₂ to ZnBr₂ and by increasing the equivalent amount of the trifluoromethylated diyne precursor. nih.gov Ultimately, conditions were refined to obtain a quantitative yield, demonstrating the power of systematic optimization. nih.gov

Table 1: Optimization of Cobalt-Catalyzed [2+2+2] Cycloaddition for 2-phenyl-6-(trifluoromethyl)pyridine Synthesis nih.gov

EntryCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1Co(acac)₂ (5)PPh₃ (10)Zn (10), ZnI₂ (10)DCE80347
2CoBr₂ (5)PPh₃ (10)Zn (10), ZnI₂ (10)DCE80352
3CoCl₂(dppe) (5)-Zn (10), ZnI₂ (10)DCE80365
4CoCl₂(phen) (3)-Zn (10), ZnI₂ (10)DCE80371
5CoCl₂(phen) (3)-Zn (10), ZnBr₂ (10)DCE80379
6CoCl₂(phen) (3)-Zn (10), ZnBr₂ (10)DCE803>99*

*Reaction performed with 1.5 equivalents of trifluoromethylated diyne 2A.

In industrial vapor-phase reactions for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), controlling selectivity is paramount. The number of chlorine atoms introduced onto the pyridine ring can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature. jst.go.jp While these optimizations can favor the desired product, the formation of some multi-chlorinated by-products is often unavoidable. jst.go.jpnih.gov

Catalytic Approaches in Pyridine Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecules like substituted pyridines. A wide array of catalytic systems, ranging from transition metals to heterogeneous catalysts, have been developed for pyridine ring construction. researchgate.netacsgcipr.org

Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles represent a powerful, atom-efficient method for assembling the pyridine core. acsgcipr.org Cobalt, rhodium, and iron catalysts have been successfully employed in these transformations, providing access to highly substituted pyridines that would be difficult to synthesize via classical condensation methods. nih.govacsgcipr.org For example, cobalt catalysts, often used in conjunction with zinc and a zinc halide as additives, can effectively catalyze the reaction between trifluoromethylated diynes and various nitriles to regioselectively produce α-trifluoromethylated pyridines. nih.gov

Another innovative approach involves the rhodium-catalyzed ring expansion of isoxazoles. organic-chemistry.org This one-pot synthesis proceeds through the formal insertion of a rhodium vinylcarbenoid across the N-O bond of an isoxazole, which, upon heating and subsequent oxidation, yields highly functionalized pyridines. organic-chemistry.org This method is notable for its modularity and broad functional group tolerance. organic-chemistry.org

For large-scale industrial production, vapor-phase synthesis using heterogeneous catalysts is common. researchgate.net The reaction of aldehydes and ammonia over catalysts such as silica-alumina at high temperatures is a long-established method for producing simple pyridines and picolines. researchgate.net More advanced catalysts, like the zeolite HZSM-5, are valued for their unique structural and acidic properties which enhance catalytic activity and selectivity. researchgate.net

Table 2: Overview of Catalytic Systems in Pyridine Synthesis

Catalytic SystemReaction TypeReactantsKey Features
CoCl₂(phen)/Zn/ZnBr₂[2+2+2] CycloadditionDiynes, NitrilesHigh regioselectivity for α-fluoroalkylated pyridines. nih.gov
Rh₂(OAc)₄Ring ExpansionIsoxazoles, VinyldiazoacetatesOne-pot synthesis of highly functionalized pyridines. organic-chemistry.org
Iron HalidesCyclizationKetoxime Acetates, AldehydesGreen chemistry approach using an earth-abundant metal. acsgcipr.org
Silica-Alumina / HZSM-5Vapor-Phase CondensationAldehydes, AmmoniaSuitable for bulk industrial production of pyridine bases. researchgate.net

Precursor Chemistry and Starting Material Derivatization

The synthesis of complex heterocyclic compounds like this compound relies heavily on the strategic preparation and functionalization of precursor molecules. The final structure is often built by assembling key intermediates or by selectively modifying a pre-existing pyridine ring.

Regioexhaustive Functionalization of Pyridine Precursors

Achieving specific substitution patterns on a pyridine ring—a process known as regioselective functionalization—is a significant challenge in synthetic chemistry. The inherent electronic properties of the pyridine ring, being electron-deficient, dictate its reactivity towards electrophilic and nucleophilic reagents, often leading to mixtures of isomers. nih.govrsc.org

Direct C-H functionalization is a highly sought-after strategy, but the intrinsic reactivity often favors reaction at the C-2, C-4, or C-6 positions. nih.gov To overcome these innate preferences and achieve functionalization at other sites, chemists have developed sophisticated strategies. One powerful technique involves the use of blocking groups. nih.gov For example, a simple maleate-derived blocking group can be installed on the pyridine nitrogen. This modification alters the electronic properties of the ring and sterically hinders certain positions, enabling exquisite control for Minisci-type alkylation specifically at the C-4 position. nih.gov After the desired functionalization is complete, the blocking group can be removed, providing access to pyridine derivatives that are difficult to obtain directly. nih.gov Such methods allow for a more exhaustive and controlled functionalization of the pyridine core.

Utilization of Trifluoroacetyl Vinylogous Enamines

A particularly elegant and efficient route to 5-halo-6-(trifluoromethyl)pyridine-3-carbonitriles employs the use of a trifluoroacetyl vinylogous enamine as a key precursor. researchgate.netresearchgate.net This strategy builds the pyridine ring through a cyclocondensation reaction. The principle of vinylogy describes how the electronic influence of a functional group can be transmitted through a conjugated π-system, allowing for reactivity at a remote position. nih.gov

The synthesis begins with the preparation of the key trifluoroacetyl vinylogous enamine intermediate. researchgate.net This precursor already contains the trifluoromethyl group and other essential atoms for the final pyridine ring. The subsequent step involves a cyclization reaction, often promoted by a reagent like ammonium acetate, which provides the nitrogen atom for the pyridine ring and facilitates the ring-closing process to form the desired 5-halo-6-(trifluoromethyl)pyridine-3-carbonitrile structure. researchgate.net This approach is highly effective for creating the specific substitution pattern of the target molecule in a concise, three-step sequence. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Bromine Atom

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for various chemical transformations, primarily serving as a leaving group in substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. nih.govyoutube.com The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups, such as the trifluoromethyl and nitrile groups in 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile, deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution. youtube.comsemanticscholar.org These groups help to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. youtube.com

A study on 5-bromo-1,2,3-triazines demonstrated that they can undergo a concerted SNAr reaction with phenols, a non-classical mechanism. nih.gov While this specific reaction has not been reported for this compound, it highlights the potential for varied mechanistic pathways in highly electron-deficient heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl linkages. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated to produce novel pyridine derivatives. researchgate.net Similarly, regioselective Suzuki-Miyaura reactions have been described for other substituted pyridines, such as 2,6-diaryl-3-(trifluoromethyl)pyridine derivatives. beilstein-journals.org These examples suggest that this compound would be a suitable substrate for Suzuki coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions. wikipedia.org The reactivity of halopyridines in Sonogashira coupling has been explored, with successful couplings reported for various bromopyridine derivatives. For example, a method for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been developed. rsc.org Furthermore, the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes has been reported to proceed efficiently. soton.ac.uk Given these precedents, this compound is expected to readily participate in Sonogashira coupling reactions, providing access to 5-alkynyl-6-(trifluoromethyl)pyridine-3-carbonitrile derivatives.

A general representation of these cross-coupling reactions is presented in the table below:

Reaction Reactants Catalyst/Conditions Product
Suzuki CouplingThis compound + R-B(OH)₂Pd catalyst, Base5-R-6-(trifluoromethyl)pyridine-3-carbonitrile
Sonogashira CouplingThis compound + R-C≡CHPd catalyst, Cu(I) co-catalyst, Base5-(R-C≡C)-6-(trifluoromethyl)pyridine-3-carbonitrile

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

While the bromine atom itself is not a classic DMG, its presence on the pyridine ring, along with the other electron-withdrawing groups, influences the acidity of the ring protons. However, direct deprotonation of the pyridine ring in this compound can be complicated by the potential for nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. harvard.edu

An alternative approach involves halogen-metal exchange, where the bromine atom is swapped with a metal (e.g., lithium or magnesium). This generates a nucleophilic pyridine species at the 5-position, which can then react with an electrophile. This method provides a complementary strategy to cross-coupling reactions for introducing substituents at the 5-position.

Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key moiety in medicinal and materials chemistry due to its unique electronic properties and metabolic stability. chemistryviews.org

The trifluoromethyl group is generally very stable and resistant to chemical transformations under common reaction conditions. Its primary role in this compound is to act as a strong electron-withdrawing group. This property has several significant consequences for the reactivity of the pyridine ring:

Increased Electrophilicity: The CF₃ group, along with the nitrile group, significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. semanticscholar.org

Acidity of Ring Protons: The inductive effect of the CF₃ group increases the acidity of the protons on the pyridine ring, which can be relevant in metalation reactions.

Metabolic Stability: In the context of drug design, the C-F bonds in the trifluoromethyl group are very strong, making this group resistant to metabolic degradation. chemistryviews.org

The Hammett constant for a trifluoromethyl group is approximately 0.54, indicating its strong electron-withdrawing nature. jst.go.jp This is comparable to a nitro group and has a profound impact on the chemical properties of the molecule.

While the trifluoromethyl group itself is generally unreactive, its presence enables and directs other reactions on the pyridine ring. The introduction of a trifluoromethyl group onto a pyridine ring can be achieved through various methods, including the displacement of an iodide with in situ generated (trifluoromethyl)copper. researchgate.net

Recent research has focused on the direct C-H trifluoromethylation of pyridine rings. acs.orgacs.orgelsevierpure.comresearchgate.net For instance, a 3-position-selective C-H trifluoromethylation of pyridine derivatives has been developed, which involves nucleophilic activation of the pyridine ring through hydrosilylation followed by reaction with an electrophilic trifluoromethyl source. acs.orgacs.orgelsevierpure.comresearchgate.netchemrxiv.org Although this compound already contains a trifluoromethyl group, these methodologies are important for the synthesis of related and more complex trifluoromethyl-substituted pyridines.

The table below summarizes the key reactive sites and potential transformations of this compound.

Functional Group Position Reactivity Potential Transformations
Bromine5Leaving GroupNucleophilic Aromatic Substitution, Suzuki Coupling, Sonogashira Coupling, Halogen-Metal Exchange
Trifluoromethyl6Electron-WithdrawingActivates the ring for nucleophilic attack, generally stable
Nitrile3Electron-WithdrawingCan be hydrolyzed to a carboxylic acid or reduced to an amine (not discussed in detail here)
Pyridine Ring-Electron-DeficientSusceptible to nucleophilic attack

Reactivity of the Carbonitrile Group

The carbonitrile (-C≡N) group is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, cycloaddition, and conversion to a thioamide.

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This two-stage reaction proceeds through an amide intermediate.

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water, followed by tautomerization, yields an amide intermediate, specifically 5-bromo-6-(trifluoromethyl)nicotinamide. Continued heating in the presence of acid and water hydrolyzes this amide to the corresponding carboxylic acid, 5-bromo-6-(trifluoromethyl)nicotinic acid, and an ammonium (B1175870) ion.

Reaction Scheme: Acid-Catalyzed Hydrolysis

R-C≡N + H₃O⁺ → [R-C≡NH]⁺

[R-C≡NH]⁺ + H₂O → [R-C(OH)=NH₂]⁺

[R-C(OH)=NH₂]⁺ ⇌ R-C(=O)NH₂ + H⁺ (Amide Intermediate)

R-C(=O)NH₂ + H₃O⁺ + H₂O → R-COOH + NH₄⁺ (Carboxylic Acid)

Alkaline hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonitrile carbon. The resulting intermediate is protonated by water to form the amide. Subsequent saponification of the amide under basic conditions yields a carboxylate salt. Acidification of the reaction mixture in a final workup step is necessary to produce the free carboxylic acid.

The carbonitrile group is readily reduced to a primary amine, providing a synthetic route to 5-(aminomethyl)-3-bromo-2-(trifluoromethyl)pyridine. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a common and efficient method, typically employing molecular hydrogen (H₂) in the presence of metal catalysts like Raney nickel, palladium, or platinum. acsgcipr.orgwikipedia.orgijaerd.org This process involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. wikipedia.org Care must be taken to control reaction conditions, as intermediate imines can sometimes react with the primary amine product to form secondary and tertiary amines as byproducts. acsgcipr.orgwikipedia.org

Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) are powerful enough to reduce aromatic nitriles to primary amines.

Reduction Method Reagent(s) Product Notes
Catalytic HydrogenationH₂, Raney Ni (or Pd/C, PtO₂)Primary AmineEfficient industrial method; potential for side products. acsgcipr.orgwikipedia.orgbme.hu
Chemical ReductionLiAlH₄ followed by H₂O workupPrimary AmineStoichiometric reagent, highly reactive.

The nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazole rings. acs.orgnih.govnih.gov This reaction, often catalyzed by Lewis acids or transition metals, involves the addition of an azide (B81097) anion (N₃⁻) across the carbon-nitrogen triple bond. researchgate.netchempedia.info

When applied to this compound, reaction with sodium azide (NaN₃), typically in the presence of a catalyst like a zinc or cobalt salt, would yield 5-bromo-3-(1H-tetrazol-5-yl)-6-(trifluoromethyl)pyridine. acs.orgnih.gov Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

The conversion of the carbonitrile group to a primary thioamide, 5-bromo-6-(trifluoromethyl)nicotinothioamide, can be accomplished using various thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective reagent for this transformation. thieme-connect.combeilstein-journals.orgnih.gov The reaction typically involves heating the nitrile with Lawesson's reagent in an anhydrous solvent such as toluene.

Other methods for this conversion include the reaction with phosphorus pentasulfide (P₄S₁₀) or direct treatment with hydrogen sulfide (B99878) (H₂S) or its salts, such as sodium hydrosulfide (B80085) (NaSH), under specific conditions. researchgate.netorganic-chemistry.org

Thionating Agent Typical Conditions Product
Lawesson's ReagentToluene, refluxPrimary Thioamide
Phosphorus Pentasulfide (P₄S₁₀)Pyridine or other solvent, heatPrimary Thioamide
Sodium Hydrosulfide (NaSH)DMF, with MgCl₂Primary Thioamide researchgate.net

Applications in Organic Synthesis and Materials Science Precursors

Role as a Versatile Building Block for Complex Molecules

5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile is recognized as a valuable building block in organic synthesis. bldpharm.combldpharm.com Chemical building blocks are essential starting materials used to construct intricate molecules through various chemical reactions, playing a critical role in drug discovery and chemical research. cymitquimica.com The utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is susceptible to displacement through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.

The electron-withdrawing nature of both the trifluoromethyl and nitrile groups activates the pyridine (B92270) ring, influencing its reactivity in nucleophilic aromatic substitution reactions. This combination of reactive sites allows chemists to selectively modify the molecule in a stepwise fashion, making it an adaptable component for the synthesis of highly substituted and complex molecular architectures. thermofisher.com Trifluoromethyl-containing heterocycles, in general, are integral parts of many biologically active compounds. researchgate.net

Precursor for Advanced Heterocyclic Scaffolds

This compound serves as a key precursor for the synthesis of more elaborate heterocyclic scaffolds. bldpharm.com Heterocyclic compounds are central to medicinal chemistry, and the pyridine ring is a "privileged scaffold" found in numerous pharmaceutical agents. researchgate.net Starting from this compound, chemists can construct fused ring systems. For instance, the nitrile group can undergo cyclization reactions with adjacent functional groups, which may be introduced by displacing the bromine atom, to form bicyclic or polycyclic heterocyclic systems. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final molecules, properties that are highly desirable in drug design. researchgate.net

Intermediate in the Synthesis of Functional Organic Compounds

As a chemical intermediate, this compound is a compound that serves as a stepping stone in a multi-step synthesis process. bldpharm.comthermofisher.com Pharmaceutical intermediates are the chemical building blocks that form the active pharmaceutical ingredient (API). sunfinelabs.com This molecule is not the final product but a crucial component in the pathway to creating functional organic compounds with specific desired properties. pharmanoble.com

The synthesis of compound libraries is a cornerstone of modern drug discovery, allowing for the screening of thousands of related compounds against biological targets. The structure of this compound is well-suited for this purpose. The reactive bromine handle allows for the parallel introduction of a wide variety of substituents via cross-coupling reactions. Subsequently, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further diversifying the molecular structure. This capacity for systematic modification makes it an ideal starting point for generating focused libraries of novel pyridine derivatives for screening purposes. researchgate.netsigmaaldrich.com

Trifluoromethylpyridine (TFMP) derivatives are key structural motifs in a significant number of active agrochemical and pharmaceutical ingredients. nih.govjst.go.jp The presence of the trifluoromethyl group can significantly enhance the biological activity of a molecule. This compound is a direct precursor to intermediates used in the synthesis of these active compounds. bldpharm.comresearchgate.net Its chemical structure is incorporated into larger molecules designed to interact with specific biological targets. While specific clinical data is outside the scope, its role as an intermediate is well-established in the synthetic pathways leading to potential therapeutic agents and crop protection products. thermofisher.compharmanoble.comchemicalbook.com The demand for TFMP derivatives is particularly high for crop-protection products, and synthetic routes to compounds like 5-halo-6-trifluoromethylpyridine-3-carbonitriles are of significant interest. researchgate.netjst.go.jp

Potential in Materials Science Applications

The application of fluorinated organic compounds extends into materials science, where they are used to create materials with unique properties such as enhanced thermal stability and hydrophobicity. mdpi.com While specific applications for this compound are still emerging, its structure suggests potential as a precursor for functional materials. bldpharm.com

The combination of a pyridine ring (an azaheterocycle) and fluorine-containing groups is found in advanced materials like specialized polymers and chromophores (fluorescent molecules). mdpi.comnih.gov The high electronegativity and specific electronic properties conferred by the trifluoromethyl group can be harnessed in the design of organic light-emitting diodes (OLEDs) or other electronic materials. bldpharm.com The bromo- and cyano- functionalities provide synthetic handles to incorporate this pyridine unit into larger polymeric structures, potentially leading to the development of high-performance fluoropolymers with tailored optical or physical properties. sigmaaldrich.comchemicalbook.com

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the energies of molecular orbitals. For 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile, such calculations reveal key aspects of its stability and electronic behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov Theoretical studies on similar pyridine (B92270) derivatives often focus on how different substituents, like the bromo, trifluoromethyl, and cyano groups, modulate these frontier orbital energies. researchgate.net

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations This table presents hypothetical, representative values to illustrate the typical output of such calculations.

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)5.7 eV
Dipole Moment3.2 Debye

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. journaleras.com A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy conformation. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. nih.gov

These optimized geometric parameters are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring. For instance, the bulky trifluoromethyl and bromo groups will influence the planarity and bond angles of the pyridine core.

Beyond geometry, DFT is used to calculate various global and local reactivity descriptors. Global descriptors, such as chemical potential, hardness, and electrophilicity, provide a general overview of the molecule's reactivity. Local reactivity, on the other hand, can be predicted using Fukui functions or by analyzing the molecular electrostatic potential (ESP) map. nih.gov The ESP map visualizes electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the nitrogen of the cyano group and the pyridine ring would be expected to be regions of negative potential, while the area around the bromine atom might exhibit a positive region known as a σ-hole, which is significant for certain intermolecular interactions. nih.govforagerone.com

Table 2: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations This table presents hypothetical, representative values to illustrate the typical output of a geometry optimization.

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.89 Å
Bond LengthC-C≡N1.45 Å
Bond LengthC≡N1.16 Å
Bond LengthC-CF₃1.52 Å
Bond AngleBr-C-C119.5°
Bond AngleN-C-CF₃118.0°

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, primarily using DFT, is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate the activation energies required for a reaction to proceed. acs.org

For this compound, computational studies could elucidate the mechanisms of various potential transformations. For example, nucleophilic aromatic substitution reactions, where the bromine atom is replaced by another group, could be modeled. Calculations would determine the energy barriers for different nucleophiles and predict whether the reaction proceeds via a Meisenheimer complex or other pathways. Similarly, reactions involving the cyano group, such as hydrolysis or reduction, could be computationally explored to understand their feasibility and kinetics.

Prediction of Spectroscopic Parameters for Advanced Assignment

Theoretical calculations can predict various spectroscopic properties, which greatly aids in the interpretation of experimental data. DFT methods are commonly used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be animated to visualize the specific molecular motion (e.g., stretching, bending) it represents, allowing for a definitive assignment of the peaks in an experimental spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C, ¹H, ¹⁹F) can be computed. These theoretical shifts, when compared to experimental values, help confirm the molecular structure and assign signals to specific atoms within the molecule. For a complex molecule with multiple distinct chemical environments like this compound, theoretical predictions are particularly useful for resolving ambiguities in spectral assignments.

Molecular Modeling for Intermolecular Interactions and Crystal Packing

How individual molecules of this compound interact with each other governs the properties of its solid state, such as its crystal structure and melting point. Molecular modeling techniques are used to explore these non-covalent interactions. acs.org

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis This table presents hypothetical, representative values to illustrate the typical output of such an analysis.

Intermolecular ContactPercentage Contribution (%)
Br···N / N···Br12.5
F···H / H···F18.0
C···H / H···C9.5
N···H / H···N11.2
Br···H / H···Br7.8
Other (e.g., C···C, F···F)41.0

Advanced Spectroscopic and Structural Elucidation in Mechanistic Studies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule like 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals, providing insights into the molecular connectivity and spatial arrangement.

¹H, ¹³C, and ¹⁹F NMR for Complex Signal Assignments and Tautomerism Studies

The NMR spectra of this compound provide key information about its chemical structure.

¹H NMR: In the proton NMR spectrum, the pyridine (B92270) ring protons typically appear as distinct signals in the aromatic region. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the bromo, trifluoromethyl, and cyano substituents.

¹³C NMR: The carbon NMR spectrum displays signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are also diagnostic of the substituent effects.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For the trifluoromethyl group, a singlet is typically observed, and its chemical shift provides information about the electronic environment around the CF₃ group.

While tautomerism is a possibility in some pyridine derivatives, for this compound, the aromatic pyridine form is the overwhelmingly predominant tautomer, and thus, studies on its tautomerism are not commonly reported.

Below is a table summarizing typical NMR data for related trifluoromethyl-substituted pyridines, which can be used as a reference for the expected chemical shifts for this compound.

NucleusChemical Shift (δ) Range (ppm)MultiplicityCoupling Constant (J) Range (Hz)
¹H (Pyridine)7.5 - 9.0d, s1.0 - 3.0
¹³C (CF₃)118 - 122q¹JCF ≈ 270
¹³C (CN)115 - 120s
¹³C (C-Br)110 - 125s
¹⁹F (CF₃)-60 to -65s

This table is illustrative and based on general data for similar compounds. Precise values for this compound would require experimental data.

Homonuclear (COSY, ROESY) and Heteronuclear (HSQC, HMBC) Experiments for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for establishing the complete bonding framework and spatial proximity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning the carbon signals based on the already assigned proton signals.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about through-space proximity of protons. This can be used to confirm the substitution pattern by observing correlations between protons that are close in space but not necessarily coupled.

In situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms and kinetics in real-time. By monitoring the changes in the NMR spectrum of a reaction mixture over time, it is possible to identify and quantify reactants, intermediates, and products. For reactions involving this compound, in situ NMR could be employed to:

Track the consumption of the starting material and the formation of products in substitution or coupling reactions.

Detect and characterize transient intermediates that may not be observable by conventional workup and analysis.

Obtain kinetic data to elucidate the reaction mechanism.

X-ray Crystallography for Supramolecular Assembly and Hydrogen-Bonding Networks

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The crystal structure of this compound would reveal how the molecules pack in the solid state. Intermolecular interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions (from the cyano and trifluoromethyl groups), and π-π stacking of the pyridine rings are likely to play a significant role in the supramolecular assembly.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze the nature and extent of different intermolecular contacts, providing a detailed picture of the crystal packing.

Structural Confirmation of Reaction Intermediates and Products

X-ray crystallography is the gold standard for the unambiguous determination of molecular structures. For reactions involving this compound, single-crystal X-ray diffraction can be used to:

Confirm the structure of the final products, especially in cases of ambiguous regiochemistry or stereochemistry.

Isolate and structurally characterize stable reaction intermediates, providing direct evidence for a proposed reaction mechanism.

The crystallographic data would provide precise metrics for the molecular geometry, which can be correlated with the spectroscopic data and theoretical calculations to build a comprehensive understanding of this important chemical compound.

Disorder Analysis in Crystalline Structures

In the field of X-ray crystallography, disorder describes a scenario where more than one atomic arrangement or conformation exists within a crystal lattice. wikipedia.org This phenomenon arises when different rotamers or conformers have nearly equivalent energies and the crystal packing is spacious enough to accommodate these multiple forms. wikipedia.org For this compound, the potential for crystalline disorder is primarily associated with the trifluoromethyl (-CF₃) group.

The rotation of the -CF₃ group around the C-C bond connecting it to the pyridine ring can lead to rotational disorder. In a crystallographic study, this would manifest as the fluorine atoms occupying multiple, partially occupied positions. The crystallographic data is then refined as a weighted average of these different orientations. wikipedia.org The bulky bromine atom and the nitrile group on the pyridine ring create a specific steric and electronic environment that influences the rotational barrier of the trifluoromethyl group, making disorder analysis a key aspect of its complete structural characterization. Understanding this disorder is vital as it can impact the calculated bond lengths and angles, as well as the interpretation of intermolecular interactions within the crystal.

Table 1: Potential Sources of Disorder in Crystalline this compound

Functional Group Type of Disorder Description
Trifluoromethyl (-CF₃) Rotational The three fluorine atoms may occupy multiple staggered or eclipsed conformations relative to the pyridine ring.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry is an indispensable analytical tool for monitoring the progress of chemical reactions and confirming the identity of products. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allow for the precise and sensitive detection of reactants, intermediates, and products directly from a reaction mixture. nih.gov

In the synthesis of this compound, LC-MS/MS can be employed to track the consumption of starting materials and the formation of the desired product in real-time. nih.gov By monitoring specific mass-to-charge (m/z) ratios, a quantitative assessment of the reaction's progress can be achieved.

Product confirmation relies on identifying the correct molecular ion peak and analyzing its fragmentation pattern. For this compound, a key characteristic would be the isotopic pattern of the molecular ion due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks (M+ and M+2) of similar intensity. High-resolution mass spectrometry would provide an exact mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions to verify the compound's structure.

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis Type Expected Observation Significance
Full Scan MS Molecular Ion [M+H]⁺ at m/z ~265 and ~267 Confirms molecular weight and shows characteristic isotopic pattern for bromine.
High-Resolution MS Exact mass of [C₇H₂BrF₃N₂]⁺ Provides unambiguous confirmation of the elemental formula.

| Tandem MS (MS/MS) | Fragmentation of parent ion | Structural elucidation through characteristic losses (e.g., loss of Br, CN, or CF₃). |

Infrared Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule and monitoring their transformations during a chemical reaction. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique molecular fingerprint.

For this compound, IR spectroscopy can be used to confirm the presence of its key functional groups. The strong, sharp absorption band characteristic of the nitrile group (C≡N) stretch is a primary diagnostic peak. Additionally, the strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group and the characteristic aromatic C-C and C-N stretching vibrations of the pyridine ring would be present.

During a synthesis, for instance, if the nitrile group is formed from an amide or an aldehyde, IR spectroscopy can monitor the reaction by observing the disappearance of the precursor's characteristic bands (e.g., C=O stretch of an amide) and the simultaneous appearance of the strong C≡N stretching band. This allows for qualitative tracking of the functional group transformation, signaling the reaction's progression towards the final product. Pyridine itself has characteristic ring vibration bands that can be used for identification. msesupplies.comrsc.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Nitrile (C≡N) Stretch 2240 - 2220
Trifluoromethyl (C-F) Stretch 1350 - 1100 (multiple strong bands)
Pyridine Ring C=C, C=N Stretch 1600 - 1400

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile?

The compound is synthesized via a three-step protocol:

  • Step 1 : Bromination of enamine intermediates (e.g., 6,6,6-trifluoro-5-oxo-2-(pyrrolidin-1-ylmethylene)hex-3-enenitrile) using bromine in dichloromethane at −50°C .
  • Step 2 : Cyclization of brominated intermediates in DMF with ammonium acetate at room temperature for 16 hours.
  • Step 3 : Purification via CombiFlash chromatography (cyclohexane:EtOAc, 9:1), yielding 63% of the target compound. Characterization is confirmed by HRMS (m/z 250.9426), NMR, and IR spectroscopy .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton/carbon environments (e.g., δ 8.88 ppm for pyridinic protons; q-coupled CF₃ at δ −66.7 ppm in ¹⁹F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 250.9425 for C₇H₂BrF₃N₂) validates molecular composition .
  • X-ray crystallography : Tools like SHELXL refine crystal structures, particularly for derivatives (e.g., carboxylic acid analogs) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during trifluoromethyl group introduction?

  • Low-temperature control : Bromination at −50°C minimizes undesired halogenation pathways .
  • Selective cyclization : Ammonium acetate facilitates regioselective pyridine ring closure over alternative products .
  • Fluorinated precursors : Use of stable trifluoromethylated enamines reduces decomposition risks during synthesis .

Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?

  • Density Functional Theory (DFT) : Models electronic effects of the electron-withdrawing CF₃ and Br groups on reaction sites. For example, the C-3 cyano group directs electrophilic substitutions .
  • Molecular docking : Simulates interactions with biological targets (e.g., kinase active sites), leveraging the compound’s π-deficient pyridine core for binding .

Q. What methodologies assess the compound’s potential as a kinase inhibitor or neuroprotective agent?

  • In vitro kinase assays : Measure IC₅₀ values against recombinant kinases (e.g., JAK2 or EGFR) using fluorescence polarization .
  • Cell-based toxicity screens : Evaluate IC₅₀ in cancer cell lines (e.g., HCT-116) via MTT assays, comparing with structurally related pyridine-3-carbonitrile derivatives .
  • In vivo neuroprotection models : Administer derivatives in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) and quantify dopaminergic neuron survival .

Q. How are hazardous intermediates managed during large-scale synthesis?

  • Safety protocols : Use explosion-proof equipment and closed systems to handle bromine and DMF .
  • Waste neutralization : Quench excess bromine with 10% NaHCO₃ and treat DMF-containing waste via hydrolysis .
  • Environmental compliance : Monitor aquatic toxicity (EC₅₀) for effluent discharge, adhering to OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.